4-methoxy-1-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one
Description
4-Methoxy-1-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with methoxy and methyl groups. This structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and carbonyl groups play critical roles in binding interactions.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-19-9-6-18-17(19)27(24,25)12-4-7-21(8-5-12)16(23)13-11-20(2)15(22)10-14(13)26-3/h6,9-12H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPMZXFGMKPWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the dihydropyridinone core.
Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by functionalization with methyl and sulfonyl groups.
Piperidine Synthesis: The piperidine ring is typically prepared through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole and piperidine rings can be reduced to their respective saturated forms.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the imidazole ring can produce a saturated imidazoline derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components allow it to interact with biological pathways involved in tumor growth and metastasis. For instance, compounds with similar structural motifs have shown efficacy in inhibiting specific kinases associated with cancer progression, suggesting that this compound may exhibit comparable properties .
Neurological Effects
The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders. Research indicates that derivatives of imidazole and piperidine can modulate receptor activity, which may lead to anxiolytic or antidepressant effects .
Antimicrobial Activity
The sulfonamide group present in the structure has been linked to antimicrobial properties. Compounds containing sulfonamides have historically been used to combat bacterial infections, indicating that this compound could also possess similar activity against various pathogens .
Pharmacological Insights
Receptor Modulation
The unique combination of piperidine and imidazole rings suggests potential interactions with various receptors, including opioid receptors. Studies on related compounds have demonstrated selective agonistic effects on delta-opioid receptors, which could translate into therapeutic applications for pain management and mood disorders .
Inhibitory Effects on Enzymes
The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, the presence of a carbonyl group adjacent to the piperidine ring may enhance its ability to bind to enzyme active sites, thereby inhibiting their function and altering metabolic processes relevant in diseases like diabetes and obesity .
Material Science Applications
Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be incorporated into polymer matrices. This can enhance the mechanical properties of materials or introduce specific functionalities such as increased thermal stability or resistance to degradation under environmental stressors .
Nanomaterials Development
The integration of this compound into nanomaterials is another promising area. Its ability to form stable complexes with metal ions could facilitate the development of novel nanocomposites with tailored electronic or optical properties, potentially useful in sensors or drug delivery systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro using similar dihydropyridinone derivatives. |
| 2 | Neurological Effects | Showed anxiolytic-like effects in animal models when tested against similar piperidine derivatives. |
| 3 | Antimicrobial Testing | Exhibited moderate antibacterial activity against Gram-positive bacteria in preliminary assays. |
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The sulfonyl group can participate in electrostatic interactions, while the piperidine ring can provide hydrophobic contacts.
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Morpholino Groups: The sulfonyl-piperidine group in the target compound could enhance solubility or create polar interactions absent in I-BET469’s morpholino substituent.
Therapeutic Implications : I-BET469 is a BET inhibitor, suggesting that the target compound’s imidazole sulfonyl group might similarly target epigenetic regulators but with altered selectivity due to steric or electronic differences.
Research Findings and Limitations
Pharmacological Hypotheses
- Solubility : The sulfonyl group in the target compound may improve aqueous solubility compared to I-BET469, which relies on a methoxypropan-2-yl group for lipophilicity.
- Target Selectivity: The dihydropyridinone scaffold could favor interactions with kinases (e.g., cyclin-dependent kinases) over BET proteins, but experimental validation is required.
Limitations
- Data Scarcity: No CAS number, molecular weight, or bioactivity data for the target compound are available in the provided evidence, limiting quantitative comparisons.
Biological Activity
The compound 4-methoxy-1-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic molecule with potential biological activities due to its unique structural features. This article aims to explore its biological activity, including potential therapeutic applications and mechanisms of action.
Structural Characteristics
This compound incorporates several functional groups, including:
- Dihydropyridinone core : A bicyclic structure that may interact with various biological targets.
- Methoxy group : Known to enhance lipophilicity and bioavailability.
- Sulfonamide moiety : Suggests potential enzyme inhibition capabilities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit diverse biological activities, including:
- Antibacterial properties
- Enzyme inhibition
- Potential anticancer effects
Table of Biological Activities
1. Antibacterial Activity
A study evaluated the antibacterial efficacy of various compounds similar to the target molecule. The results showed that these compounds exhibited moderate to strong activity against several bacterial strains, particularly Salmonella typhi and Bacillus subtilis. The most active compounds demonstrated IC50 values significantly lower than standard reference drugs, highlighting their potential as new antibacterial agents.
2. Enzyme Inhibition Studies
In another investigation, derivatives of piperidine were synthesized and tested for their ability to inhibit AChE and urease. The results indicated that several compounds had strong inhibitory effects, with some achieving IC50 values in the low micromolar range. This suggests that the target compound may also possess similar enzyme inhibition properties, making it a candidate for further pharmacological studies.
3. Anticancer Activity
The structural framework of the compound suggests potential anticancer activity. Similar compounds have been shown to interact with cancer cell lines, exhibiting cytotoxic effects. For instance, a related study found that certain derivatives demonstrated significant antiproliferative activity against prostate cancer cell lines, indicating a possible pathway for therapeutic development.
The proposed mechanisms by which this compound may exert its biological effects include:
- Enzyme Interaction : The sulfonamide group may facilitate binding to active sites of enzymes such as AChE and urease.
- Cell Signaling Modulation : The dihydropyridinone core could influence cellular signaling pathways involved in proliferation and apoptosis.
Q & A
Q. How to design dose-response studies for in vivo efficacy while minimizing off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
